(2-Cyclohexylbenzyl)amine

Beschreibung

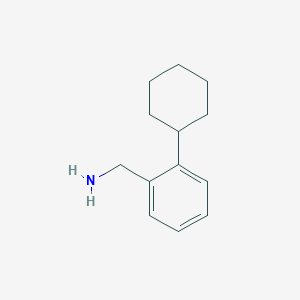

(2-Cyclohexylbenzyl)amine is a secondary amine characterized by a benzyl group substituted with a cyclohexyl moiety at the 2-position of the aromatic ring. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and organic catalysis.

Eigenschaften

Molekularformel |

C13H19N |

|---|---|

Molekulargewicht |

189.30 g/mol |

IUPAC-Name |

(2-cyclohexylphenyl)methanamine |

InChI |

InChI=1S/C13H19N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,14H2 |

InChI-Schlüssel |

GQMIKPYRZBTDFE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=CC=CC=C2CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2-Cyclohexylbenzyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a benzyl halide with cyclohexylamine. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. Another method involves the reductive amination of 2-cyclohexylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes utilize high-pressure reactors and continuous flow systems to achieve high yields and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the reduction step .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyclohexylbenzyl)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Cyclohexylbenzyl)amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Cyclohexylbenzyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. In receptor binding studies, this compound acts as a ligand, binding to receptor sites and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The table below compares (2-Cyclohexylbenzyl)amine with key structural analogues, highlighting differences in substituents, synthesis routes, and applications.

Biologische Aktivität

(2-Cyclohexylbenzyl)amine is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of amines and is characterized by a cyclohexyl group attached to a benzyl amine structure. The biological significance of this compound stems from its interactions with various biological targets, which may lead to therapeutic applications in areas such as cancer treatment and antimicrobial activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have explored the anticancer properties of this compound through various mechanisms. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, which is a critical pathway for cancer treatment.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Induction of apoptosis |

| PC-3 | 60 | Inhibition of cell proliferation |

| A549 | 50 | Disruption of mitochondrial function |

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations necessary to inhibit cell growth.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Research indicates its effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism in antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that substituents on the benzene ring and variations in the amine group can enhance or diminish biological efficacy.

Figure 1: Structure-Activity Relationship Insights

- Cyclohexyl Group: Enhances lipophilicity, potentially improving membrane permeability.

- Amino Group: Critical for interaction with biological targets; variations can alter binding affinity.

Case Studies

- Study on Cancer Cell Lines: A comprehensive study evaluated the effects of this compound on different cancer cell lines, revealing that it induces apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

- Antimicrobial Efficacy Assessment: Another investigation focused on the antimicrobial properties, where this compound was tested against clinically relevant pathogens. The results indicated promising MIC values, suggesting its potential use in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.